molecular formula C12H17NO B127004 2-(2-Phenylethyl)morpholine CAS No. 58039-64-8

2-(2-Phenylethyl)morpholine

Cat. No. B127004
CAS RN: 58039-64-8
M. Wt: 191.27 g/mol
InChI Key: TXIWKJLQPACJEW-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)morpholine is a biochemical used for proteomics research . It is a chemical compound with the molecular formula C12H17NO .


Synthesis Analysis

The synthesis of morpholines, including 2-(2-Phenylethyl)morpholine, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-(2-Phenylethyl)morpholine consists of a six-membered ring containing both amine and ether functional groups . The molecular weight of this compound is 191.27 .


Chemical Reactions Analysis

Morpholines, including 2-(2-Phenylethyl)morpholine, can undergo a variety of chemical reactions. Most of these reactions involve the secondary amine group . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .


Physical And Chemical Properties Analysis

Morpholine, a related compound, is a colorless, oily, hygroscopic, volatile liquid with a weak, ammonia-like or fish-like odor . It can undergo a diversity of chemical reactions .

Scientific Research Applications

Synthesis of Biologically Active Molecules

2-(2-Phenylethyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into various compounds has been shown to enhance biological activity, making it a valuable component in pharmaceutical research .

Development of Pharmaceuticals

Morpholine derivatives, including 2-(2-Phenylethyl)morpholine , are known to be present in several pharmaceuticals. They are particularly significant in the development of drugs with potential antidepressant, antipyretic, and analgesic properties .

Corrosion Inhibitors

In industrial applications, morpholine compounds serve as corrosion inhibitors2-(2-Phenylethyl)morpholine can be used to protect metals and alloys from corrosion, thereby extending the life of machinery and equipment .

Surface-Active Agents

The compound’s structure allows it to act as a surface-active agent. This application is crucial in the formulation of detergents and emulsifiers, where 2-(2-Phenylethyl)morpholine helps to reduce surface tension and improve cleaning efficiency .

Organocatalysts and Ligands for Catalysts

2-(2-Phenylethyl)morpholine: is also employed as an organocatalyst and as a ligand for catalysts in various chemical reactions. Its role in catalysis is essential for increasing reaction efficiency and selectivity .

Alzheimer’s Disease Research

Recent studies have highlighted the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease2-(2-Phenylethyl)morpholine derivatives have shown promise as potential therapeutic agents in this field .

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, corrosive, and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .

properties

IUPAC Name

2-(2-phenylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWKJLQPACJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)morpholine

CAS RN

58039-64-8
Record name 2-(2-phenylethyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(β-phenylethyl)morpholine-5-one (430 mg.) in dry tetrahydrofuran (4 ml.) is added to a stirred suspension of lithium aluminium hydride (200 mg.) in dry ether (20 ml.) at such a rate that the mixture refluxes gently. After complete addition, the mixture is stirred and refluxed for 2 hours, then it is cooled and there are successively added water (0.2 ml.), sodium hydroxide solution (2N, 0.2 ml.) and water (0.6 ml.) and stirring is continued for 15 minutes. The mixture is filtered and the filtrate is evaporated under reduced pressure to give 2-(β-phenylethyl)morpholine as an oil which may be converted to its hydrogen oxalate salt, m.p. 151°-152° C. or its hydrogen maleate salt, m.p. 120°-122° C. on recrystallisation from methanol/ethyl acetate.
Name
2-(β-phenylethyl)morpholine-5-one
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four

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